molecular formula C5H4ClN3O B13545229 4-Chloropyrimidine-2-carboxamide

4-Chloropyrimidine-2-carboxamide

Cat. No.: B13545229
M. Wt: 157.56 g/mol
InChI Key: LYCGZYBIYKUABS-UHFFFAOYSA-N
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Description

4-Chloropyrimidine-2-carboxamide is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloropyrimidine-2-carboxamide typically involves the reaction of 4-chloropyrimidine-2-carbonitrile with concentrated sulfuric acid at approximately 20°C. This reaction yields this compound with a high yield of 91% . The compound can be fully characterized using techniques such as IR, MALDI-TOF, NMR, and elemental analysis.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis route mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.

Chemical Reactions Analysis

Types of Reactions: 4-Chloropyrimidine-2-carboxamide undergoes several types of chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the chloro group at the 4-position makes it a suitable candidate for nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 4-Chloropyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . These interactions contribute to the compound’s anti-inflammatory effects.

Comparison with Similar Compounds

Uniqueness: 4-Chloropyrimidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C5H4ClN3O

Molecular Weight

157.56 g/mol

IUPAC Name

4-chloropyrimidine-2-carboxamide

InChI

InChI=1S/C5H4ClN3O/c6-3-1-2-8-5(9-3)4(7)10/h1-2H,(H2,7,10)

InChI Key

LYCGZYBIYKUABS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1Cl)C(=O)N

Origin of Product

United States

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